(3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
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Overview
Description
(3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic compound that belongs to the class of chromenone derivatives This compound is characterized by its unique structure, which includes a chromenone core substituted with a chloro and methyl group, and a propanoate ester linked to a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an acyl chloride under acidic conditions.
Introduction of Substituents: The chloro and methyl groups are introduced via electrophilic aromatic substitution reactions.
Esterification: The propanoate ester is formed by reacting the chromenone derivative with a suitable carboxylic acid or its derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, antimicrobial agent, or anticancer compound. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonylamino group may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine compound with a benzyl group attached to an amine functional group.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel condensation reaction, which are structurally related to chromenone derivatives.
Uniqueness
(3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is unique due to its combination of a chromenone core with a sulfonylamino group This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
(3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6S/c1-12-3-6-15(7-4-12)29(25,26)22-10-9-18(23)27-14-5-8-16-13(2)19(21)20(24)28-17(16)11-14/h3-8,11,22H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFHGQWUZZZHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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